molecular formula C14H19BrClNO5 B4001126 N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid

N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid

Cat. No.: B4001126
M. Wt: 396.66 g/mol
InChI Key: AXWINOFSIGNXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid is a complex organic compound known for its unique chemical structure and properties

Scientific Research Applications

N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine typically involves multiple steps, starting with the preparation of 4-bromo-2-chlorophenol. This intermediate is then reacted with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. The next step involves the reaction of this intermediate with butan-1-amine under controlled conditions to yield the desired compound. The final product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A precursor in the synthesis of N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine.

    2-(4-Bromo-2-chlorophenoxy)ethanol: An intermediate in the synthetic route.

    Butan-1-amine: Another intermediate used in the synthesis.

Uniqueness

N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrClNO.C2H2O4/c1-2-3-6-15-7-8-16-12-5-4-10(13)9-11(12)14;3-1(4)2(5)6/h4-5,9,15H,2-3,6-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWINOFSIGNXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid
Reactant of Route 2
N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid
Reactant of Route 3
N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid
Reactant of Route 4
Reactant of Route 4
N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid
Reactant of Route 5
N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid
Reactant of Route 6
N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.